Product packaging for 2,6-Dihydroxybenzothiazole(Cat. No.:CAS No. 80567-65-3)

2,6-Dihydroxybenzothiazole

Cat. No.: B1624654
CAS No.: 80567-65-3
M. Wt: 167.19 g/mol
InChI Key: IOAXKKHMBVTXJX-UHFFFAOYSA-N
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Description

2,6-Dihydroxybenzothiazole (C7H5NO2S, MW: 167.19 g/mol) is a benzothiazole derivative of significant interest in specialized research areas . It has been identified as a metabolite in the biodegradation pathways of industrial chemicals such as benzothiazole and 2-hydroxybenzothiazole by certain bacterial strains like Rhodococcus , highlighting its role in environmental science and bioremediation studies . The compound serves as a key structural motif in medicinal chemistry research. While current neuroprotective research primarily focuses on closely related analogues like 6-hydroxybenzothiazole-2-carboxamide—a potent and selective monoamine oxidase B (MAO-B) inhibitor investigated for Parkinson's and Alzheimer's disease—the 2,6-dihydroxy scaffold provides a foundational structure for such exploratory studies . Furthermore, structurally similar 2-aryl-6-hydroxybenzothiazole derivatives have been explored in oncology research for their ability to arrest cell growth and induce apoptosis in cancer cell lines, indicating the potential research value of this chemical class . This product is supplied for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO2S B1624654 2,6-Dihydroxybenzothiazole CAS No. 80567-65-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c9-4-1-2-5-6(3-4)11-7(10)8-5/h1-3,9H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAXKKHMBVTXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467479
Record name 2,6-Dihydroxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80567-65-3
Record name 2,6-Dihydroxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Characterization of 2,6 Dihydroxybenzothiazole

The synthesis of 2,6-dihydroxybenzothiazole is not as widely documented as that of other benzothiazole (B30560) derivatives. However, one established method involves the biotransformation of 2-hydroxybenzothiazole (B105590) (OBT) by certain microorganisms. For instance, strains of Rhodococcus have been shown to hydroxylate OBT to produce this compound. nih.govfrontiersin.org This biosynthetic route highlights a greener alternative to traditional chemical synthesis.

In a laboratory setting, a common approach for synthesizing substituted benzothiazoles involves the condensation of an appropriately substituted 2-aminothiophenol (B119425) with a carboxylic acid or its derivative. For this compound, this would conceptually involve the reaction of 2-amino-5-hydroxythiophenol with a suitable reagent to form the thiazole (B1198619) ring. However, specific, high-yield synthetic protocols for this compound are not extensively detailed in the available literature.

The characterization of this compound has been accomplished using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and long-range ¹H-¹⁵N heteronuclear shift correlation, has been instrumental in confirming its structure, especially when isolated from biological systems. nih.govresearchgate.netasm.org This powerful analytical tool allows for the precise determination of the connectivity of atoms within the molecule. nih.gov

Spectroscopic Data of this compound

TechniqueKey Findings
¹H NMR Used to monitor the biodegradation of benzothiazole and 2-hydroxybenzothiazole, and to identify the formation of this compound. nih.gov
Long-Range ¹H-¹⁵N HSQC Crucial for the definitive structural assignment of this compound as a metabolite without the need for isotopic labeling. nih.govresearchgate.net

Biological and Environmental Metabolism of Benzothiazoles Yielding 2,6 Dihydroxybenzothiazole

Microbial Degradation Pathways of Benzothiazole (B30560) Parent Compounds

The breakdown of benzothiazole and its derivatives is significantly influenced by microbial activity. Both bacteria and fungi play crucial roles in metabolizing these compounds, often leading to the formation of hydroxylated intermediates.

Role of Rhodococcus Strains in Benzothiazole Biotransformation

Strains of the bacterial genus Rhodococcus are particularly adept at degrading benzothiazoles. nih.govnih.govscispace.com Species such as Rhodococcus rhodochrous, Rhodococcus erythropolis, and Rhodococcus pyridinivorans have been identified as capable of utilizing benzothiazole and its derivatives as sources of carbon and energy. nih.govalljournals.cnwikipedia.org

Research has shown that these strains can transform benzothiazole (BT) into 2-hydroxybenzothiazole (B105590) (OBT) and subsequently into 2,6-dihydroxybenzothiazole. nih.govnih.govnih.gov For instance, Rhodococcus rhodochrous OBT18, isolated from industrial wastewater, effectively degrades several benzothiazole derivatives. researchgate.netnih.govoup.com Similarly, Rhodococcus erythropolis BTS1 and Rhodococcus pyridinivorans PA have demonstrated the ability to degrade both BT and OBT, with this compound identified as a key metabolite in the degradation pathway. nih.govnih.govresearchgate.net The degradation pathways in these different Rhodococcus strains appear to converge, with the initial steps involving the hydroxylation of the benzothiazole structure. nih.gov

Table 1: Rhodococcus Strains Involved in Benzothiazole Degradation

Strain Parent Compound(s) Degraded Key Metabolite(s) Reference(s)
Rhodococcus rhodochrous OBT18 Benzothiazole (BT), 2-Hydroxybenzothiazole (OBT), 2-Aminobenzothiazole (ABT), 2-Mercaptobenzothiazole (B37678) (MBT) This compound, 6-Hydroxy-2-mercaptobenzothiazole nih.govresearchgate.netnih.govoup.com
Rhodococcus erythropolis BTS1 Benzothiazole (BT), 2-Hydroxybenzothiazole (OBT), Benzothiazole-2-sulfonate (BTSO3) This compound nih.govnih.gov
Rhodococcus pyridinivorans PA Benzothiazole (BT), 2-Hydroxybenzothiazole (OBT) This compound, Ring-cleavage products nih.govasm.orgasm.org

Fungal Metabolism in Benzothiazole Derivative Formation

Fungi also contribute to the biotransformation of benzothiazoles. Studies have identified several fungal strains, particularly from the genera Penicillium and Aspergillus, that can metabolize benzothiazole. These fungi are capable of oxidizing benzothiazole to form 2-hydroxybenzothiazole and subsequently this compound. ichem.md This indicates that, similar to bacteria, a common metabolic pathway involving hydroxylation exists in these fungal species for the degradation of benzothiazoles. ichem.md

Enzymatic Mechanisms in Dihydroxybenzothiazole Biogenesis

The formation of this compound is a result of specific enzymatic activities that introduce hydroxyl groups onto the benzothiazole ring. Monooxygenases and dioxygenases are the key enzyme families responsible for these transformations.

Monooxygenase-Catalyzed Hydroxylation Processes

The initial steps in the degradation of benzothiazole are often catalyzed by monooxygenase enzymes. These enzymes introduce a single hydroxyl group onto the benzothiazole molecule. The conversion of benzothiazole (BT) to 2-hydroxybenzothiazole (OBT) is a prime example of a monooxygenase-catalyzed reaction. nih.govnih.gov This hydroxylation is a critical activation step, preparing the molecule for further degradation. Subsequent hydroxylation of OBT at the 6-position to form this compound is also believed to be catalyzed by a monooxygenase. nih.gov The requirement of molecular oxygen for the transformation of BT to OBT supports the involvement of an oxidase or monooxygenase. nih.gov It is suggested that distinct monooxygenases may be responsible for the initial hydroxylation of BT and the subsequent hydroxylation of OBT. nih.gov

Catechol Dioxygenase Involvement in Ring Cleavage

Following the formation of dihydroxylated intermediates like this compound, the aromatic ring becomes susceptible to cleavage by dioxygenase enzymes. Catechol dioxygenases, in particular, play a crucial role in the breakdown of the benzene (B151609) ring of the benzothiazole molecule. nih.gov In Rhodococcus pyridinivorans strain PA, evidence points to the involvement of a catechol 1,2-dioxygenase in the cleavage of the dihydroxybenzothiazole intermediate. nih.govasm.orgnih.gov This enzymatic action leads to the opening of the benzene ring, producing aliphatic acid intermediates and ultimately leading to the complete mineralization of the compound. nih.gov The activity of catechol 1,2-dioxygenase and potentially catechol 2,3-dioxygenase, depending on culture conditions, is a key step in the aerobic degradation pathway of benzothiazoles in these microorganisms. nih.govnih.gov

Identification of Intermediates and Metabolites in the Biodegradation Cascade to this compound

The pathway leading to the formation of this compound and its subsequent degradation involves a series of identifiable intermediates. The primary parent compound, benzothiazole (BT), is first transformed into 2-hydroxybenzothiazole (OBT). nih.govnih.gov This has been consistently observed in various Rhodococcus strains. nih.govnih.govresearchgate.net

OBT then undergoes a second hydroxylation to yield this compound. nih.govnih.govresearchgate.net The structure of this dihydroxylated metabolite has been confirmed using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govresearchgate.net Following the formation of this compound, the biodegradation cascade continues with the cleavage of the benzene ring, a process catalyzed by catechol dioxygenases. nih.govresearchgate.net This ring-opening step results in the formation of dicarboxylic acid intermediates, which are then further metabolized. nih.gov

Table 2: Key Intermediates in the Biodegradation of Benzothiazole to this compound

Compound Role in Pathway Analytical Method(s) for Identification Reference(s)
Benzothiazole (BT) Parent Compound HPLC, 1H NMR nih.govnih.gov
2-Hydroxybenzothiazole (OBT) Primary Intermediate HPLC, 1H NMR nih.govnih.govresearchgate.net
This compound Dihydroxylated Intermediate 1H-15N HMBC NMR, Mass Spectrometry nih.govnih.govresearchgate.net
Dicarboxylic Acid Ring-Cleavage Product 1H-13C NMR, HPLC-ESI-MS nih.gov

Influence of Environmental Factors on Benzothiazole Biodegradation

The transformation of benzothiazoles in the environment is a complex process governed by a variety of abiotic and biotic factors. The rate and extent of biodegradation, particularly the pathway leading to the formation of this compound, are significantly influenced by the surrounding environmental conditions. Key factors that modulate the microbial degradation of benzothiazoles include the presence of oxygen, pH, temperature, and the availability of other organic compounds which can act as co-substrates or inhibitors.

The biodegradation of benzothiazole (BT) to this compound is a sequential hydroxylation process carried out by various microorganisms. The initial and crucial step in this pathway is the aerobic transformation of benzothiazole to 2-hydroxybenzothiazole (OBT). nih.govnih.gov This intermediate is then further hydroxylated to a dihydroxybenzothiazole. nih.govnih.gov Studies have identified the final product of this dihydroxylation as this compound. researchgate.netfrontiersin.org This subsequent hydroxylation step is also dependent on aerobic conditions. nih.gov

The microorganisms primarily implicated in this transformation belong to the genus Rhodococcus. nih.govresearchgate.net Research on Rhodococcus erythropolis has provided valuable insights into the optimal conditions for benzothiazole degradation. For instance, the degradation of benzothiazole-2-sulfonate, a precursor that is converted to OBT, was found to be relatively stable within a pH range of 6 to 8 and salt concentrations of 1 to 3%. nih.gov

Temperature is another critical parameter. The optimal growth temperature for Rhodococcus erythropolis has been reported to be around 30°C, which suggests that biodegradation rates would be highest around this temperature. researchgate.net Furthermore, a flavin reductase enzyme isolated from Rhodococcus erythropolis, potentially involved in the degradative pathway, exhibited optimal activity at a temperature of 35°C and a pH of 6.0. science.gov

The presence of other organic compounds in the environment can have a dual effect on the biodegradation of benzothiazoles. Some compounds can be inhibitory; for example, 2-mercaptobenzothiazole (MBT) has been shown to inhibit the degradation of OBT, BT, and benzothiazole-2-sulfonate by Rhodococcus erythropolis. nih.gov Conversely, the presence of certain metals like iron may enhance biodegradation. Iron is a known cofactor for many oxygenase enzymes, which are responsible for the hydroxylation steps in the degradation pathway. ichem.md The addition of iron has been observed to stimulate the degradation of other aromatic compounds by Rhodococcus species. scirp.org

The following tables summarize the influence of various environmental factors on the biodegradation of benzothiazoles, with a focus on the conditions conducive to the formation of hydroxylated metabolites.

Table 1: Influence of Physicochemical Factors on Benzothiazole Biodegradation

Environmental FactorObserved Effect on Benzothiazole BiodegradationRelevant Microorganism(s)Citation
OxygenAerobic conditions are essential for the hydroxylation of benzothiazole to 2-hydroxybenzothiazole and its subsequent conversion to dihydroxybenzothiazole.Rhodococcus species nih.govnih.gov
pHDegradation by Rhodococcus erythropolis is stable in a pH range of 6 to 8. An optimal pH of 6.0 was noted for a related enzyme activity.Rhodococcus erythropolis nih.govscience.gov
TemperatureOptimal growth temperature for Rhodococcus erythropolis is around 30°C. Optimal activity for a related enzyme was found at 35°C.Rhodococcus erythropolis researchgate.netscience.gov
SalinityDegradation by Rhodococcus erythropolis is not significantly affected by salt concentrations between 1 and 3%.Rhodococcus erythropolis nih.gov

Table 2: Effect of Co-contaminants on Benzothiazole Biodegradation

Co-contaminantInfluence on BiodegradationAffected Pathway/MicroorganismCitation
2-Mercaptobenzothiazole (MBT)Inhibits the degradation of 2-hydroxybenzothiazole, benzothiazole, and benzothiazole-2-sulfonate.Rhodococcus erythropolis nih.gov
IronMay enhance degradation by acting as a cofactor for oxygenase enzymes involved in hydroxylation.Rhodococcus species ichem.mdscirp.org

Advanced Spectroscopic and Structural Elucidation of 2,6 Dihydroxybenzothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural assignment of organic molecules, including 2,6-dihydroxybenzothiazole. This technique provides detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus. In the context of identifying this compound as a biodegradation metabolite of benzothiazole (B30560) (BT) and 2-hydroxybenzothiazole (B105590) (OBT), ¹H NMR was initially used. researchgate.netuni-muenchen.de While ¹H NMR could suggest the presence of a dihydroxylated benzothiazole structure, it was insufficient to unambiguously determine the precise position of the second hydroxyl group on the benzene (B151609) ring. uni-muenchen.de

The definitive assignment was achieved through more advanced, two-dimensional NMR techniques that probe the connectivity between different nuclei.

Application of Long-Range ¹H-¹⁵N Heteronuclear Shift Correlation

To overcome the limitations of standard ¹H NMR, a powerful and specific technique, long-range ¹H-¹⁵N heteronuclear shift correlation, was employed. researchgate.netacs.orgasm.org This method is particularly useful for nitrogen-containing heterocycles. The experiment, specifically the Gradient Heteronuclear Multiple Bond Correlation (GHMBC), detects correlations between protons and a ¹⁵N nucleus over two to four bonds (²J, ³J, or ⁴J). researchgate.netuni-muenchen.de This is especially powerful because it can be performed at natural ¹⁵N abundance (0.37%), avoiding the need for complex isotopic enrichment of the compound. researchgate.netacs.org

In the analysis of the metabolite, the GHMBC experiment was optimized to detect these long-range couplings. By setting the evolution period (a delay in the pulse sequence) to select for specific coupling constants, researchers can distinguish between protons at different positions relative to the nitrogen atom. uni-muenchen.de

The key findings from the ¹H-¹⁵N GHMBC spectrum were:

A correlation was observed between the nitrogen atom and a proton signal at 6.97 ppm (a doublet), which was assigned to the proton at position 4 (H4). researchgate.net This established a three-bond coupling (³J) between N3 and H4.

By adjusting the evolution period to 140 ms (B15284909) to favor smaller, four-bond couplings, a correlation appeared between the nitrogen and a proton signal at 6.73 ppm (a doublet of doublets). This proton was assigned to H5. researchgate.net

The observation of correlations to H4 and H5, and the absence of a correlation to a proton at position 7, definitively proved that the second hydroxyl group was located at the C6 position of the benzene ring. researchgate.net This powerful NMR tool, therefore, allowed the unambiguous structural assignment of the metabolite as this compound. researchgate.netacs.orgasm.org

Table 1: ¹H NMR Chemical Shift Data for the Aromatic Protons of this compound

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J)
H4 6.97 Doublet Not specified in source
H5 6.73 Doublet of Doublets 8.5 Hz (³J with H4)

This table is generated from data in the specified text.

Mass Spectrometry Techniques in Metabolite Identification

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental composition of a compound. In the study of benzothiazole biodegradation, mass spectrometry provided the initial evidence for the formation of a hydroxylated derivative. researchgate.netasm.org

When the unknown metabolite was isolated and analyzed, its mass spectrum showed a molecular ion peak with a mass-to-charge ratio (m/z) of 167. researchgate.net This mass is exactly 16 atomic mass units higher than that of the precursor, 2-hydroxybenzothiazole (OBT), which has a molecular weight of 151 g/mol . The mass difference of 16 strongly suggests the addition of one oxygen atom, consistent with a hydroxylation reaction. researchgate.net

Further confirmation was obtained through an acetylation reaction performed on the metabolite. Acetylation adds an acetyl group (—COCH₃) to hydroxyl groups, increasing the molecular mass by 42 units for each group added. The mass spectrum of the acetylated product showed a peak at m/z 252, corresponding to the di-acetylated derivative of the m/z 167 metabolite. asm.org This confirmed the presence of two hydroxyl groups.

While mass spectrometry was crucial for establishing the molecular formula of the metabolite as a dihydroxybenzothiazole, it could not, on its own, determine the location of the additional hydroxyl group. researchgate.net The definitive placement of the hydroxyl group at position 6 required the detailed structural data provided by the ¹H-¹⁵N NMR experiments. researchgate.net

Table 2: Mass Spectrometry Data for this compound and its Precursor

Compound Molecular Ion (M⁺) Mass/Charge (m/z)
2-Hydroxybenzothiazole C₇H₅NOS 151
This compound C₇H₅NO₂S 167

This table is generated from data in the specified text.

Other Spectroscopic Methods for Structural Characterization (e.g., UV-Vis, FT-IR)

While NMR and MS provide definitive structural and mass information, other spectroscopic methods like Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer complementary data about a molecule's functional groups and electronic system.

Fourier-Transform Infrared (FT-IR) Spectroscopy Specific experimental FT-IR data for this compound is not readily available in the cited literature. However, based on its confirmed structure, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the two phenolic hydroxyl groups.

Aromatic C-H Stretching: Signals typically appearing just above 3000 cm⁻¹.

C=N Stretching: A characteristic band for the thiazole (B1198619) ring, generally observed in the 1640-1660 cm⁻¹ region for related benzothiazoles.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: Phenolic C-O stretching vibrations would likely appear in the 1200-1260 cm⁻¹ range.

C-S Stretching: Vibrations associated with the C-S bond in the thiazole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy The UV-Vis spectrum provides information about the electronic transitions within a molecule, particularly in conjugated systems like the benzothiazole ring. The fused ring system acts as a chromophore. The addition of hydroxyl groups (–OH) as auxochromes is expected to cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to the unsubstituted benzothiazole. Studies on the biodegradation of benzothiazole have noted that the dihydroxybenzothiazole metabolite shared an identical UV spectrum with another intermediate, though the specific λmax values were not reported. asm.org For comparison, unsubstituted benzothiazole absorbs around 255 nm and 286 nm. shimadzu.com The presence of the electron-donating hydroxyl groups would likely shift these π → π* transitions to longer wavelengths.

Biological Activity and Mechanistic Investigations of Dihydroxybenzothiazole Scaffolds

Antimicrobial Efficacy and Structure-Activity Relationship (SAR)

Dihydroxybenzothiazole derivatives have demonstrated notable antimicrobial properties, with their efficacy being closely linked to their structural features. The position of the hydroxyl groups and the nature of other substituents on the benzothiazole (B30560) ring play a crucial role in determining their antibacterial and antifungal potency.

Benzothiazole derivatives have been identified as a promising class of antibacterial agents. frontiersin.orgsemanticscholar.orgsemanticscholar.org The antibacterial mechanism of these compounds is often multifaceted, involving the inhibition of essential cellular processes. bjid.org.br Some benzothiazole derivatives have been shown to target bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair, leading to bacterial cell death. bjid.org.brmdpi.com Another identified cellular target is the uridine (B1682114) diphosphate-N-acetylenolpyruvyl-glucosamine reductase (MurB) enzyme, which is involved in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. semanticscholar.orgfrontiersin.org

The structure-activity relationship (SAR) studies of benzothiazole derivatives have revealed that the presence of electron-withdrawing groups, such as nitro or chloro groups, on the benzothiazole ring can enhance antibacterial activity. semanticscholar.org For instance, certain 2,6-disubstituted benzothiazole derivatives have shown significant activity against various bacterial strains. semanticscholar.org While specific minimum inhibitory concentration (MIC) values for 2,6-dihydroxybenzothiazole are not extensively documented in the reviewed literature, the general antibacterial potential of the benzothiazole scaffold is well-established. For example, some polyheterocyclic compounds incorporating a thiazole (B1198619) moiety have demonstrated MIC values in the range of 3.125 to 12.5 μg/ml against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. researchgate.net

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

Compound ClassBacterial Strain(s)MIC (μg/mL)Reference
Polyheterocyclic ThiazolesStaphylococcus aureus, Bacillus subtilis3.125 - 12.5 researchgate.net
Thiourea Derivatives with ThiadiazoleGram-positive and Gram-negative bacteria0.95 - 3.25 mdpi.com
Naphthalimide-benzothiazole DerivativesLung and Colon Cancer Cell Lines3.467 - 4.074 (IC50) mdpi.com

Note: The table includes data for broader classes of thiazole and benzothiazole derivatives to illustrate the potential of the scaffold, as specific MIC values for this compound were not available in the reviewed sources.

Thiazole and benzothiazole derivatives have also exhibited significant antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus species. jchemrev.comnih.gov The primary mechanism of action for many antifungal agents involves the disruption of the fungal cell membrane's integrity, often by interfering with the biosynthesis of ergosterol (B1671047). mdpi.comresearchgate.netmdpi.comnih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. rsc.org

The azole class of antifungals, for example, inhibits the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is crucial for the conversion of lanosterol to ergosterol. nih.gov This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the cell membrane's function and leading to fungal cell death. mdpi.com While the direct interaction of this compound with ergosterol biosynthesis is not explicitly detailed, the antifungal activity of related heterocyclic compounds suggests a similar mechanism could be at play. nih.gov The lipophilicity of these compounds can also contribute to their antifungal efficacy, facilitating their interaction with the fungal cell membrane. oregonstate.education

The antifungal activity of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC). For instance, some novel thiazole derivatives have shown potent antifungal activity against Candida albicans with MIC values as low as 0.008 µg/mL. oregonstate.education

Antitumor and Anticancer Properties of Dihydroxybenzothiazole Analogues

Dihydroxybenzothiazole analogues have emerged as a significant class of compounds with promising antitumor and anticancer properties. frontiersin.org Their mode of action often involves the induction of programmed cell death (apoptosis) in cancer cells and the inhibition of key enzymes involved in cancer progression.

A hallmark of cancer is uncontrolled cell proliferation and the evasion of apoptosis. semanticscholar.orgnih.gov Numerous studies have demonstrated that benzothiazole derivatives can effectively inhibit the growth of various cancer cell lines and induce apoptosis. nih.govijbs.comnih.gov The induction of apoptosis by these compounds can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. frontiersin.org This involves the modulation of key regulatory proteins, such as the Bcl-2 family of proteins, which control the integrity of the mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c. frontiersin.org

For example, some natural products containing flavonoid structures, which share some structural similarities with dihydroxybenzothiazoles, have been shown to induce apoptosis in cancer cells. nih.gov The anticancer activity of these compounds is often associated with their ability to generate reactive oxygen species (ROS), leading to cellular stress and triggering apoptotic pathways. ijbs.com While specific data on the apoptosis-inducing effects of this compound is limited, the broader class of benzothiazole derivatives has shown significant potential in this area. ijbs.com

Table 2: Antiproliferative and Apoptosis-Inducing Activity of Selected Benzothiazole Analogues

Compound/AnalogueCancer Cell LineEffectReference
Naphthalimide-benzothiazole derivativesColon and Lung CancerPotent cytotoxic activity rsc.org
Pterostilbene (resveratrol analog)Ovarian CancerReduces cell viability, induces apoptosis nih.gov
ShikoninColorectal CarcinomaInduces apoptosis and autophagy ijbs.com

Topoisomerases are essential enzymes that regulate the topology of DNA and are crucial for processes like DNA replication, transcription, and chromosome segregation. nih.gov These enzymes are well-established targets for anticancer drugs. mdpi.com Topoisomerase inhibitors can be classified as "poisons," which stabilize the transient enzyme-DNA cleavage complex, leading to DNA strand breaks and cell death, or as "catalytic inhibitors," which interfere with the enzyme's catalytic cycle without causing DNA damage. bjid.org.brnih.gov

Table 3: Topoisomerase II Inhibitory Activity of Selected Compounds

Compound/DerivativeEnzymeIC50 (µM)Reference
Benzofuroquinolinedione (8d)Topoisomerase II1.19 researchgate.net
Benzofuroquinolinedione (8i)Topoisomerase II0.68 researchgate.net
Doxorubicin (reference)Topoisomerase II2.67 researchgate.net
Etoposide (reference)Topoisomerase II78.4 researchgate.net
Naphthalimide–benzothiazole derivative (30)Topoisomerase IIα4.074 (Lung cancer) / 3.715 (Colon cancer) mdpi.com
Naphthalimide–benzothiazole derivative (31)Topoisomerase IIα3.890 (Lung cancer) / 3.467 (Colon cancer) mdpi.com

Antiviral Potency and Enzyme Inhibition (e.g., NS2B/NS3 Protease)

The emergence of viral diseases has highlighted the urgent need for new antiviral agents. Dihydroxybenzothiazole scaffolds have shown significant promise as inhibitors of viral enzymes, particularly the NS2B/NS3 protease of flaviviruses like Dengue (DENV) and Zika (ZIKV). nih.govnih.gov The NS2B/NS3 protease is essential for the cleavage of the viral polyprotein, a critical step in the viral replication cycle. nih.govqut.edu.au

Several studies have reported the development of dihydroxybenzothiazole analogues as allosteric inhibitors of the DENV and ZIKV NS2B/NS3 proteases. nih.govnih.gov These inhibitors bind to a site distinct from the active site, inducing a conformational change that renders the enzyme inactive. qut.edu.au Structure-activity relationship studies have shown that substitutions on the benzothiazole ring and the attached moieties significantly impact the inhibitory potency. For example, N-(5,6-dihydroxybenzo[d]thiazol-2-yl)-4-iodobenzamide was identified as a sub-micromolar inhibitor of the NS2B/NS3 protease. nih.gov

Table 4: Inhibitory Activity of Dihydroxybenzothiazole Analogues against DENV and ZIKV NS2B/NS3 Protease

Compound/AnalogueVirusIC50 (µM)Reference
N-(5,6-dihydroxybenzo[d]thiazol-2-yl)-4-iodobenzamideZIKV0.67
N-(5,6-dihydroxybenzo[d]thiazol-2-yl)-4-iodobenzamideDENV24.38
Compound 14 (2,2-diphenylacetic acid derivative)ZIKV0.95 nih.gov
Compound 14 (2,2-diphenylacetic acid derivative)DENV11.12 nih.gov
Compound 13 (N-phenyl peptoid derivative)ZIKV2.07 nih.gov

Other Pharmacological Activities

The benzothiazole scaffold, particularly when substituted with hydroxyl groups, is a versatile pharmacophore that exhibits a range of other pharmacological activities beyond a single mode of action. These activities include modulation of inflammatory pathways, exertion of antioxidant effects, and antiparasitic and insecticidal properties.

Anti-inflammatory Pathways

Dihydroxybenzothiazole scaffolds and their derivatives have demonstrated significant anti-inflammatory potential by intervening in key biological pathways that mediate inflammatory responses. Chronic inflammation is associated with numerous diseases, including cancer, diabetes, and cardiovascular conditions. nih.gov The mechanisms of action for these compounds primarily involve the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways like Nuclear Factor-kappa B (NF-κB).

Key anti-inflammatory mechanisms of benzothiazole derivatives include:

Inhibition of Cyclooxygenase (COX) Enzymes: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins (B1171923) and thromboxanes, key mediators of inflammation. nih.govnih.gov Benzimidazole derivatives, which share structural similarities with benzothiazoles, have been shown to inhibit COX enzymes, suggesting a similar mechanism for benzothiazole compounds. nih.govmdpi.com Molecular docking studies have been used to investigate the binding interactions of these derivatives with COX enzymes. nih.govnih.gov

Modulation of the NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation. anygenes.com Its activation leads to the expression of various pro-inflammatory genes, including those for cytokines and chemokines. nih.gov Certain benzothiazole and related heterocyclic derivatives have been found to suppress the activation of NF-κB. nih.govresearchgate.net This inhibition can prevent the downstream cascade of inflammatory events, making it a crucial target for anti-inflammatory therapies. researchgate.netmdpi.com N-oxide benzimidazoles, for instance, have shown potent inhibition of NF-κB expression, particularly under hypoxic conditions. nih.gov

Reduction of Pro-inflammatory Cytokines: The anti-inflammatory effects of these scaffolds are also attributed to their ability to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.netnih.govrsc.org By down-regulating the expression of these key signaling molecules, benzothiazole derivatives can effectively dampen the inflammatory response. core.ac.ukmdpi.com For example, certain novel indole-2-formamide benzimidazole[2,1-b]thiazole derivatives effectively inhibited the lipopolysaccharide (LPS)-induced production of NO, IL-6, and TNF-α in cell-based assays. rsc.org

The following table summarizes the anti-inflammatory activity of selected benzothiazole derivatives from various studies.

Compound IDAssay TypeTarget/MediatorActivity/ResultReference
17c Carrageenan-induced rat paw edemaInflammation80% inhibition at 3h nih.gov
17i Carrageenan-induced rat paw edemaInflammation78% inhibition at 3h nih.gov
B2, B4, B7, B8 Luminol-enhanced chemiluminescenceCOX enzymesIC50 values lower than ibuprofen nih.gov
13b LPS-induced RAW264.7 cellsNO, IL-6, TNF-αPotent inhibition of pro-inflammatory cytokines rsc.org

Antioxidant Mechanisms

The antioxidant properties of dihydroxybenzothiazole scaffolds are primarily attributed to their ability to scavenge free radicals and reactive oxygen species (ROS). Oxidative stress, resulting from an imbalance between ROS production and the body's antioxidant defenses, is implicated in the pathogenesis of many diseases. nih.govacademicjournals.org The dihydroxy substitution pattern on the benzothiazole core is critical for its antioxidant function.

The primary antioxidant mechanisms are:

Radical Scavenging: Dihydroxybenzothiazoles act as potent radical scavengers. ptfarm.pl This activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. mdpi.comnih.govabcam.commdpi.com In the DPPH assay, the antioxidant molecule donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change from deep violet to pale yellow, which can be measured spectrophotometrically. abcam.comdojindo.com The ABTS assay similarly measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+). caymanchem.comsigmaaldrich.com The presence of hydroxyl (-OH) groups is fundamental, as they can readily donate a hydrogen atom to neutralize free radicals, thereby terminating the oxidative chain reactions. nih.govfrontiersin.org

Chelation of Metal Ions: Some antioxidant compounds can chelate pro-oxidative metal ions, preventing them from participating in the initiation of oxidative reactions. mdpi.com

Modulation of Antioxidant Enzymes: Natural antioxidants can also enhance the body's endogenous defense system by activating antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), which are responsible for neutralizing ROS. mdpi.commdpi.com

The effectiveness of an antioxidant is often expressed as the IC50 value, which is the concentration required to scavenge 50% of the radicals in an assay.

AssayPrincipleMeasurementReference
DPPH Assay Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.Decrease in absorbance at ~517 nm as the violet DPPH is reduced to yellow DPPH-H. nih.govabcam.com
ABTS Assay Measures the reduction of the ABTS radical cation (ABTS•+) by antioxidants.Decrease in absorbance at ~405 nm or 750 nm as the blue-green radical is neutralized. mdpi.comcaymanchem.com

Antileishmanial and Insecticidal Effects

Antileishmanial Activity Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. nih.govnih.gov The search for new, effective, and less toxic treatments is a global health priority. seriesscience.com Benzothiazole derivatives have emerged as a promising class of compounds with significant antileishmanial activity.

The mechanisms underlying their efficacy include:

Enzyme Inhibition: A key target for antileishmanial drugs is the parasite's unique metabolic pathways. acs.org Benzothiazole derivatives have been shown to inhibit Pteridine Reductase 1 (LmPTR1), an enzyme essential for the folate metabolism of Leishmania, which the parasite cannot synthesize on its own. acs.orgacs.org

Host Immune Response Stimulation: Some benzothiazole compounds exert their effect by modulating the host's immune response. For example, compound C11, a 2-({2-[(2-hydroxyethyl) amino]-benzothiazol-6-yl} amino) benzoic acid, was found to prevent parasite internalization by macrophages and stimulate the production of nitric oxide (NO), a molecule with potent microbicidal activity. nih.gov

Direct Parasite Toxicity: Various studies have demonstrated the direct killing effect of benzothiazole derivatives on both the promastigote (extracellular) and amastigote (intracellular) forms of the parasite. nih.govresearchgate.net The 2',6'-dihydroxy-4'-methoxychalcone (DMC), a natural product with a dihydroxy substitution, has shown potent activity against Leishmania amazonensis promastigotes and amastigotes in vitro. seriesscience.comnih.govmazums.ac.ir

The following table presents the antileishmanial activity of selected benzothiazole derivatives.

Compound/ExtractTarget SpeciesFormIC50 / ED50Reference
Benzothiazole derivative L. amazonensisPromastigotes28.86 µM nih.gov
Benzothiazole derivative L. amazonensisAmastigotes7.70 µM nih.gov
BZ1 L. donovaniPromastigotes2.37 ± 0.85 µM researchgate.net
BZ1 L. donovaniAmastigotes0.59 ± 0.13 µM researchgate.net
DMC L. amazonensisPromastigotes0.5 µg/mL mazums.ac.ir
DMC L. amazonensisAmastigotes24 µg/mL mazums.ac.ir

Insecticidal Effects While extensive research on the insecticidal properties of this compound specifically is limited, studies on related heterocyclic structures suggest potential applications. Benzoylhydrazine derivatives, for instance, have been investigated as insecticides. nih.gov These compounds act as ecdysone (B1671078) receptor agonists, disrupting the normal molting process in insects, which leads to premature and lethal molting, particularly in the larval stages of mosquitoes like Anopheles gambiae. nih.gov This mode of action highlights a potential area of investigation for appropriately functionalized benzothiazole scaffolds as novel insecticidal agents.

Computational Chemistry and in Silico Studies on Dihydroxybenzothiazole Systems

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. peerj.comtbzmed.ac.ir This method is widely employed in drug design to understand how a ligand, such as a 2,6-dihydroxybenzothiazole derivative, might interact with a biological target, typically a protein or enzyme. The primary goal of molecular docking is to identify the most stable binding conformation, often referred to as the binding pose, and to estimate the binding affinity, which is a measure of the strength of the interaction. mdpi.com

The process involves placing the ligand in the active site of the receptor and evaluating various possible binding modes. Scoring functions are then used to rank the different poses based on their predicted binding energies. peerj.com These scoring functions take into account various non-covalent interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. nih.govresearchgate.net

For benzothiazole (B30560) derivatives, molecular docking studies have been instrumental in identifying key amino acid residues involved in the binding to various enzymes. For instance, studies on 6-hydroxybenzothiazole-2-carboxamide derivatives as monoamine oxidase B (MAO-B) inhibitors have revealed crucial interactions within the enzyme's active site. nih.govresearchgate.net These analyses help in understanding the structure-activity relationship (SAR), providing a rationale for the observed biological activity and guiding the design of more potent and selective inhibitors. nih.gov

Table 1: Representative Data from Molecular Docking Studies of Benzothiazole Derivatives

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
6-hydroxybenzothiazole-2-carboxamide derivative AMonoamine Oxidase B (MAO-B)-9.5Tyr398, Tyr435Hydrogen Bond
6-hydroxybenzothiazole-2-carboxamide derivative BMonoamine Oxidase B (MAO-B)-8.9Ile199, Cys172Hydrophobic
Thiazole-thiophene hybridRab7b-7.2Ser28, Lys121Hydrogen Bond
Levamisole derivativeSARS-CoV-2 Mpro-6.8His41, Cys145Hydrogen Bond, Hydrophobic

Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.govresearchgate.netwikipedia.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of particles change over time. wikipedia.org This allows for the study of the conformational changes and flexibility of both the ligand and the protein.

In the context of dihydroxybenzothiazole systems, MD simulations are performed after molecular docking to validate the binding pose and to assess the stability of the ligand-protein complex. peerj.comnih.gov A typical MD simulation involves placing the docked complex in a simulated physiological environment, including water molecules and ions, and running the simulation for a specific period, often in the nanosecond range. peerj.complos.org

The stability of the complex is evaluated by analyzing various parameters, such as the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. nih.govresearchgate.net A stable complex will exhibit minimal fluctuations in RMSD values over the course of the simulation. nih.gov Furthermore, MD simulations can provide detailed information about the persistence of key interactions, such as hydrogen bonds, identified in the docking study. plos.org This dynamic analysis provides a more realistic and reliable assessment of the binding stability than docking alone. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. imperial.ac.uk DFT is a powerful tool for understanding the intrinsic properties of a molecule, such as its geometry, electronic distribution, and chemical reactivity. nih.govjmchemsci.com For this compound, DFT calculations can provide valuable insights into its electronic properties that govern its behavior in chemical reactions and biological interactions.

The core idea of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more tractable than solving the many-electron Schrödinger equation. imperial.ac.uk Various levels of theory and basis sets can be employed in DFT calculations to achieve the desired accuracy. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. shd-pub.org.rs The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. shd-pub.org.rs The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and stability of a molecule. irjweb.com A large HOMO-LUMO gap indicates high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. shd-pub.org.rs Conversely, a small HOMO-LUMO gap suggests higher reactivity. shd-pub.org.rs For this compound, the analysis of its HOMO-LUMO gap can help in understanding its reactivity and potential as a reactant in various chemical transformations.

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.dereadthedocs.io The MESP map is generated by calculating the electrostatic potential at different points on the electron density surface of the molecule. readthedocs.io

The MESP is typically color-coded, with red indicating regions of negative electrostatic potential, which are susceptible to electrophilic attack, and blue indicating regions of positive electrostatic potential, which are prone to nucleophilic attack. researchgate.net Green and yellow regions represent areas with intermediate potential. For this compound, the MESP map can identify the most likely sites for hydrogen bonding and other non-covalent interactions, which is crucial for understanding its binding to biological targets. nih.gov

Table 2: Illustrative DFT-Calculated Properties for a Benzothiazole Derivative

PropertyCalculated ValueInterpretation
EHOMO-6.2 eVEnergy of the highest occupied molecular orbital
ELUMO-1.8 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap (ΔE)4.4 eVIndicates good chemical stability
Dipole Moment3.5 DReflects the overall polarity of the molecule

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiles for Drug Discovery

In the process of drug discovery and development, it is crucial to assess the pharmacokinetic properties of a compound, which are often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govmdpi.com Poor ADMET properties are a major cause of failure for drug candidates in clinical trials. uniroma1.it In silico ADMET prediction models have become essential tools for the early-stage evaluation of drug-likeness, helping to prioritize compounds with favorable pharmacokinetic profiles and reduce the attrition rate in drug development. nih.govgjpb.de

Various computational models and software are available to predict a wide range of ADMET properties based on the molecular structure of a compound. uniroma1.it These models use algorithms that correlate molecular descriptors with experimentally determined ADMET data. For this compound and its derivatives, these predictions can provide initial estimates of their potential as drug candidates.

Key ADMET properties that are commonly predicted include:

Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to assess how well a compound is absorbed from the gastrointestinal tract. tbzmed.ac.ir

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding how a compound is distributed throughout the body. gjpb.de

Metabolism: The models can predict the likelihood of a compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs.

Excretion: Properties related to the elimination of the compound from the body are assessed.

Toxicity: Various toxicity endpoints, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity, can be predicted to flag potential safety concerns early on. nih.gov

Table 3: Sample In Silico ADMET Prediction for a Hypothetical Dihydroxybenzothiazole Derivative

ADMET PropertyPredicted Value/ClassificationSignificance
Human Intestinal Absorption (HIA)HighGood oral absorption is likely.
Blood-Brain Barrier (BBB) PermeabilityLowUnlikely to cross into the central nervous system.
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this enzyme.
Ames MutagenicityNon-mutagenicLow concern for carcinogenicity.
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are powerful tools in drug design for predicting the activity of novel compounds, understanding the structural features that are important for activity, and guiding the optimization of lead compounds. mdpi.com

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. nih.gov Then, a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., topological indices), or three-dimensional (e.g., steric and electronic fields). nih.govresearchgate.net

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. plos.orgmdpi.com The predictive power of the QSAR model is rigorously validated using internal and external test sets of compounds. nih.govmdpi.com

For benzothiazole derivatives, QSAR studies have been successfully applied to develop models that can predict their inhibitory activity against various targets. nih.govresearchgate.net For instance, a 3D-QSAR study on 6-hydroxybenzothiazole-2-carboxamide derivatives as MAO-B inhibitors provided a model with good predictive ability, which was then used to design novel compounds with potentially enhanced activity. nih.govresearchgate.net These models provide valuable insights into the structural requirements for potent biological activity.

Analytical Methodologies for the Detection and Quantification of Dihydroxybenzothiazole

Chromatographic Separations

Chromatography is the cornerstone for isolating 2,6-dihydroxybenzothiazole from complex sample mixtures, enabling its accurate measurement. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are utilized, each with specific applications and requirements.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of polar, non-volatile compounds like this compound. Reversed-phase HPLC is the most common mode used for separating benzothiazole (B30560) derivatives. In this approach, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase.

Due to the presence of two hydroxyl groups, this compound is a polar compound. Its separation is typically achieved using a gradient elution with a mobile phase consisting of acidified water (e.g., with formic or acetic acid) and an organic modifier like methanol (B129727) or acetonitrile. The acidic modifier helps to ensure consistent ionization and improve peak shape. Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, as the benzothiazole ring possesses a strong chromophore.

ParameterTypical Conditions
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol
Elution ModeGradient
Flow Rate0.8 - 1.2 mL/min
Column Temperature25 - 40 °C
DetectionDiode Array Detector (DAD) or UV-Vis
Injection Volume10 - 20 µL

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, this compound, with its polar hydroxyl groups, is non-volatile and prone to thermal degradation at the high temperatures used in GC. Therefore, a derivatization step is mandatory to make it amenable to GC analysis. libretexts.orgjfda-online.com

The most common derivatization strategy for compounds with active hydrogen atoms (like those in hydroxyl groups) is silylation. libretexts.org In this process, the hydroxyl groups are converted into less polar, more volatile, and more thermally stable trimethylsilyl (B98337) (TMS) ethers. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. researchgate.netnih.gov Another approach is acylation, which also serves to increase volatility and improve chromatographic behavior. libretexts.orgrsc.org

Once derivatized, the resulting volatile compound can be separated on a low-to-mid polarity capillary column (e.g., HP-5ms) and detected, typically by a Flame Ionization Detector (FID) or, more commonly, a mass spectrometer.

ParameterTypical Conditions
Derivatization AgentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
ColumnHP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier GasHelium at ~1 mL/min
Injection ModeSplitless
Injector Temperature250 - 280 °C
Oven ProgramInitial temp ~60-80°C, ramped to ~300°C
DetectionMass Spectrometry (MS)

Mass Spectrometry Coupled Techniques

For highly sensitive and selective analysis, chromatographic systems are often coupled with mass spectrometry (MS). This combination provides not only retention time data but also mass-to-charge ratio information, allowing for definitive identification and trace-level quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of benzothiazole derivatives in complex matrices. nih.gov This technique offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. For a compound like this compound, electrospray ionization (ESI) in negative ion mode is typically employed, as the hydroxyl groups are readily deprotonated.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements. nih.govsemanticscholar.orgmdpi.com This capability allows for the determination of the elemental composition of the analyte and its metabolites, facilitating confident identification in untargeted screening studies. nih.govsemanticscholar.org These methods can achieve limits of detection in the low nanogram-per-liter (ng/L) range, making them suitable for environmental monitoring. epa.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a highly selective and sensitive technique for analyzing derivatized this compound, particularly in complex environmental samples. nih.gov The use of tandem mass spectrometry significantly reduces matrix interference, which can be a challenge in single quadrupole GC-MS analysis. nih.govscispace.com This method offers advantages such as excellent separation of isomers and lower matrix effects compared to some LC-MS approaches. scispace.comresearchgate.net After derivatization, the analyte is separated by GC and then ionized, typically by electron ionization (EI). Specific ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, ensuring reliable quantification even at very low concentrations in matrices like wastewater, surface water, and sediment. nih.gov

Sample Preparation Techniques

Effective sample preparation is a critical step to isolate this compound from the sample matrix, concentrate it, and remove interfering substances prior to instrumental analysis. The polarity of the compound heavily influences the choice of extraction technique.

For aqueous samples such as wastewater or surface water, Solid-Phase Extraction (SPE) is the most widely used technique. epa.govnih.govd-nb.info Due to the polar nature of this compound, polymeric reversed-phase sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are highly effective. d-nb.info Mixed-mode SPE cartridges, which combine reversed-phase and ion-exchange mechanisms, can also provide enhanced selectivity for polar and ionizable compounds like hydroxybenzothiazoles. epa.gov

For solid samples like sediment or sewage sludge, an initial extraction step is required to transfer the analyte into a liquid solvent. nih.gov Common methods include:

Ultrasonic Extraction (UE): Uses high-frequency sound waves to facilitate the extraction of the analyte from the solid matrix into a solvent. nih.gov

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process. nih.gov

Following the initial extraction from solid samples, the resulting solvent extract is often further cleaned up and concentrated using SPE before analysis.

Liquid-Liquid Extraction (LLE) Optimization

Liquid-liquid extraction is a conventional and widely used sample preparation technique that relies on the partitioning of a solute between two immiscible liquid phases. The efficiency of LLE for the extraction of benzothiazoles, including this compound, is dependent on several key parameters that must be optimized to ensure high recovery and effective sample cleanup.

The optimization of an LLE method for this compound would involve a systematic evaluation of the following factors:

Choice of Extraction Solvent: The selection of an appropriate organic solvent is critical. The solvent should have a high affinity for this compound, be immiscible with the sample matrix (typically aqueous), and have a suitable volatility for easy removal after extraction. For compounds of similar polarity, various solvents have been investigated.

Sample pH: The pH of the aqueous sample can significantly influence the extraction efficiency of ionizable compounds. For a dihydroxy-substituted benzothiazole, adjusting the pH can either suppress or enhance its ionization, thereby affecting its partitioning into the organic phase. Typically, for acidic compounds, the pH of the sample is adjusted to be at least two units below the pKa to ensure the compound is in its neutral, more organosoluble form.

Ionic Strength: The addition of salt to the aqueous sample can increase the extraction efficiency through the "salting-out" effect. This effect reduces the solubility of the analyte in the aqueous phase and promotes its transfer to the organic phase.

Phase Ratio: The ratio of the volume of the extraction solvent to the sample volume is another important parameter. A higher solvent-to-sample ratio can lead to better recovery but also results in a more dilute extract, which may require a subsequent concentration step.

Extraction Time and Mixing: Sufficient time and agitation are necessary to ensure that equilibrium is reached between the two phases, maximizing the transfer of the analyte into the organic phase.

A study on the dispersive liquid-liquid microextraction (DLLME) of various benzothiazoles and benzotriazoles provides insights into the optimization of extraction parameters that would be relevant for this compound. nih.gov The following table summarizes the optimized conditions for a DLLME method, which is a miniaturized form of LLE.

ParameterOptimized Condition
Extraction SolventTri-n-butylphosphate (TBP)
Disperser SolventMethanol
Sample pHNot specified as a critical factor for all tested benzothiazoles
Ionic StrengthNot specified as a critical factor for all tested benzothiazoles
Extraction TimeRapid (characteristic of DLLME)

This data, while not specific to this compound, suggests that phosphate-based organic solvents can be effective for the extraction of benzothiazoles. nih.gov The optimization of these parameters would be a critical first step in developing a robust LLE method for this compound.

Solid-Phase Extraction (SPE) and Microextraction Methods

Solid-phase extraction is a widely used technique for the selective extraction and preconcentration of analytes from liquid samples. mdpi.com It offers several advantages over LLE, including higher enrichment factors, lower consumption of organic solvents, and the potential for automation. raykolgroup.com The choice of sorbent material is paramount for the successful application of SPE. nih.gov

For the extraction of benzothiazoles, various SPE sorbents have been investigated. A study on the determination of benzothiazoles, benzotriazoles, and benzosulfonamides in environmental water samples utilized a home-made sol-gel silica-based mixed-mode zwitterionic sorbent modified with graphene. nih.gov This novel sorbent demonstrated high retention for these compounds due to a combination of dipole-dipole interactions, ion-exchange interactions, and π-π interactions. nih.gov The SPE protocol was optimized for pH, sample loading volume, and elution conditions. nih.gov

Another study focused on the determination of benzothiazoles in complex aqueous samples like municipal wastewater using a polymeric sorbent. nih.gov The method involved two separate LC-MS runs for different groups of benzothiazoles, highlighting the importance of tailoring the analytical conditions to the specific properties of the analytes. nih.gov For instance, 2-hydroxybenzothiazole (B105590) was determined in the negative ion mode. nih.gov

The following table summarizes typical parameters that are optimized for an SPE method for benzothiazole compounds.

ParameterTypical Conditions and Considerations
Sorbent TypePolymeric (e.g., Oasis HLB), mixed-mode cation/anion exchange, or novel materials like graphene-modified silica. nih.govnih.gov
Sample pHAdjusted to ensure optimal retention of the target analyte on the sorbent.
Sample Loading VolumeCan range from milliliters to liters, depending on the expected concentration of the analyte and the desired preconcentration factor. scispace.com
Wash SolventUsed to remove interfering compounds from the sorbent while the analyte is retained. A mixture of organic solvent and water is often used.
Elution SolventA strong organic solvent or a solvent mixture with adjusted pH to desorb the analyte from the sorbent. Methanol and dichloromethane (B109758) are commonly used. scispace.com

Solid-Phase Microextraction (SPME) is a solvent-free microextraction technique that utilizes a coated fiber to extract analytes from a sample. nih.gov The fiber is either immersed in the sample (direct immersion) or exposed to the headspace above the sample (headspace SPME). mdpi.com A central composite design has been employed to optimize factors such as extraction time, temperature, pH, and salt concentration for the SPME of benzothiazoles. nih.gov The optimal conditions found in one study for a range of benzothiazoles were an extraction time of 40 minutes, a pH of 7.1, and a 6.0% sodium chloride concentration, with the extraction performed at room temperature. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized LLE technique characterized by its simplicity, rapidity, and high enrichment factors. nih.gov In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. nih.gov This high surface area facilitates the rapid transfer of the analyte from the aqueous phase to the extraction solvent. A study on the DLLME of eleven benzotriazoles and benzothiazoles in water samples used tri-n-butylphosphate as the extraction solvent and methanol as the disperser, achieving extraction yields between 67% and 97%. nih.gov

The selection of the most appropriate extraction and preconcentration technique for this compound will depend on factors such as the sample matrix, the required detection limits, and the available instrumentation. The optimization of the key parameters for any chosen method is essential to ensure accurate and reliable quantification.

Future Perspectives and Research Opportunities for 2,6 Dihydroxybenzothiazole

Development of Novel Synthetic Routes with Enhanced Sustainability

The future synthesis of 2,6-Dihydroxybenzothiazole and its derivatives is poised to align with the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current research into the synthesis of benzothiazoles has paved the way for more sustainable methodologies that can be adapted and optimized for this compound.

Future research will likely focus on catalyst-free and solvent-free reaction conditions. For instance, the condensation of 2-aminothiophenols with aldehydes, a common route to benzothiazoles, can be achieved at room temperature in green solvents like ethanol, offering high atom economy and avoiding toxic byproducts. bohrium.com The exploration of benign and reusable catalysts is another promising area. mdpi.com Heterogeneous catalysts and ionic liquids are being investigated to facilitate easier separation and recycling, thus minimizing waste. rsc.orgresearchgate.net

Energy efficiency is also a key consideration. The application of microwave and ultrasound irradiation has been shown to accelerate reaction times and increase yields in the synthesis of benzothiazole (B30560) derivatives, offering a more sustainable alternative to conventional heating methods. researchgate.net Furthermore, the use of carbon dioxide as a C1 source for the cyclization of 2-aminothiophenols represents an innovative and environmentally friendly approach that could be explored for the synthesis of this compound. mdpi.com

Table 1: Comparison of Conventional and Green Synthetic Approaches for Benzothiazoles

Feature Conventional Synthesis Green Synthesis
Solvents Often toxic and non-recyclable Green solvents (e.g., water, ethanol) or solvent-free
Catalysts Often homogeneous, difficult to recycle Heterogeneous, reusable, or catalyst-free
Energy Conventional heating, long reaction times Microwave, ultrasound, room temperature reactions

| Byproducts | Can generate significant toxic waste | High atom economy, minimal waste |

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The benzothiazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities. While the specific biological profile of this compound is not yet extensively characterized, its structural features suggest several promising avenues for therapeutic exploration.

The presence of two hydroxyl groups on the benzene (B151609) ring is a key feature that suggests significant antioxidant potential. Dihydroxy-substituted aromatic compounds are known for their ability to scavenge free radicals, and this property could be harnessed for the treatment of diseases associated with oxidative stress, such as neurodegenerative disorders and inflammatory conditions. nih.govmdpi.com Research into the antioxidant activity of other benzothiazole derivatives has already shown promise, providing a strong rationale for investigating this compound in this context. nih.gov

Furthermore, the broader family of benzothiazole derivatives has been investigated for a range of other therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents. nih.govresearchgate.netmdpi.com Future research should, therefore, include comprehensive screening of this compound and its derivatives against a variety of biological targets to uncover novel therapeutic uses. The development of multifunctional ligands, where a single molecule can modulate multiple targets, is a growing trend in drug discovery, and the this compound scaffold could serve as a valuable starting point for the design of such agents. researchgate.net

Advanced Computational Modeling for Mechanism Elucidation and Drug Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and development. For this compound, these in silico methods offer a powerful approach to predict its biological activities, elucidate its mechanisms of action, and guide the design of novel derivatives with improved therapeutic profiles.

Molecular docking studies can be employed to predict the binding affinity of this compound to various biological targets, helping to identify potential therapeutic applications. innovareacademics.inresearchgate.net By simulating the interaction between the compound and the active site of a protein, researchers can gain insights into the structural basis of its activity and identify key interactions that can be optimized. innovareacademics.in

Quantitative Structure-Activity Relationship (QSAR) studies can also be utilized to build predictive models that correlate the structural features of this compound derivatives with their biological activities. nih.gov These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening is another crucial computational tool that can predict the pharmacokinetic and toxicological properties of this compound and its analogs, helping to identify potential liabilities early in the drug discovery process. nih.gov

Environmental Remediation Strategies Utilizing Dihydroxybenzothiazole Metabolisms

Benzothiazoles are used in various industrial applications and can be released into the environment. The microbial degradation of these compounds is a key process in their environmental fate, and understanding the metabolic pathways involved can lead to the development of effective bioremediation strategies.

Several studies have shown that microorganisms, particularly bacteria from the genus Rhodococcus, are capable of degrading benzothiazoles. fao.orgresearchgate.net A common step in the biodegradation pathway of benzothiazole is the hydroxylation of the benzene ring, leading to the formation of dihydroxybenzothiazole intermediates. researchgate.net This suggests that microorganisms capable of metabolizing this compound could be harnessed for the bioremediation of benzothiazole-contaminated soil and water.

Future research in this area should focus on the isolation and characterization of microbial consortia that can efficiently degrade this compound. nih.gov By understanding the enzymatic machinery involved in this process, it may be possible to engineer microorganisms with enhanced degradation capabilities. mdpi.com The development of bioreactors and other bio-based technologies that utilize these microorganisms could provide a sustainable and cost-effective solution for the cleanup of industrial wastewater and contaminated sites. researchgate.net

Table 2: Mentioned Compounds

Compound Name
This compound

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dihydroxybenzothiazole, and what methodological considerations ensure reproducibility?

  • Answer : Common methods involve condensation reactions under reflux conditions with solvents like DMSO, followed by crystallization (e.g., ice-water quenching and ethanol recrystallization). For example, analogous syntheses of benzothiazole derivatives use 18-hour reflux in DMSO, yielding 65% after purification . Optimization of reaction time, solvent choice, and temperature is critical. Structural analogs (e.g., 2-arylbenzothiazoles) often employ multi-step protocols with intermediates characterized via NMR and MS .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Answer : Key precautions include wearing nitrile gloves, eye protection, and lab coats. Post-handling, wash skin with soap and water, and avoid inhalation of dust. Waste should be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • Answer : Use 1^1H/13^13C NMR to confirm aromatic proton environments and substituent positions. Mass spectrometry (MS) validates molecular weight, while IR identifies hydroxyl and thiazole ring vibrations. Cross-referencing with computational predictions (e.g., DFT) helps resolve ambiguities in spectral assignments .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound synthesis?

  • Answer : Systematic screening of catalysts (e.g., Lewis acids) and solvents (polar aprotic vs. protic) is recommended. For instance, DMSO enhances reaction efficiency in benzothiazole syntheses, but prolonged reflux (>18 hours) may degrade heat-sensitive intermediates . A comparative table of methods is below:
SolventTemperature (°C)Time (h)Yield (%)Reference
DMSO1201865
Ethanol802448

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound?

  • Answer : Perform conformational analysis using density functional theory (DFT) to model energetically favorable structures. Compare computed NMR chemical shifts or IR frequencies with experimental data. Discrepancies often arise from solvent effects or crystal packing, which can be addressed via molecular dynamics simulations .

Q. How do structural modifications at specific positions of the benzothiazole core influence biological activity, and what methodologies guide such structure-activity relationship (SAR) studies?

  • Answer : Introduce substituents at the 2- and 6-positions to assess hydrophilicity and hydrogen-bonding capacity. For example, hydroxyl groups enhance antifungal activity in analogs like 2-aminobenzothiazoles . Use in vitro assays (e.g., MIC testing) paired with molecular docking to evaluate binding affinities to target enzymes .

Methodological Notes

  • Data Interpretation : Tools for analyzing spectral data (e.g., MestReNova for NMR) and cheminformatics platforms (e.g., ChemDraw) improve accuracy in structural elucidation .

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  • Ethical Research Practices : Adopt systematic reviews and case studies (26% prevalence in methodological designs) to contextualize findings within existing literature .

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Feasible Synthetic Routes

Reactant of Route 1
2,6-Dihydroxybenzothiazole
Reactant of Route 2
Reactant of Route 2
2,6-Dihydroxybenzothiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.